molecular formula C20H18O B14645647 2-(Diphenylmethyl)-4-methylphenol CAS No. 52449-10-2

2-(Diphenylmethyl)-4-methylphenol

Cat. No.: B14645647
CAS No.: 52449-10-2
M. Wt: 274.4 g/mol
InChI Key: UVSOATMQILVBFU-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-4-methylphenol is an organic compound characterized by a phenol group substituted with a diphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-4-methylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction results in the formation of the diphenylmethyl group, which is then introduced to the phenol structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diphenylmethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-4-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylmethyl)-4-methylphenol is unique due to its specific combination of a phenol group with a diphenylmethyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

52449-10-2

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

2-benzhydryl-4-methylphenol

InChI

InChI=1S/C20H18O/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI Key

UVSOATMQILVBFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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